molecular formula C20H34O4 B2587383 5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol CAS No. 32845-80-0

5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol

Cat. No. B2587383
CAS RN: 32845-80-0
M. Wt: 338.488
InChI Key: UMRJYIFXXDLEKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-HMF can be obtained by acid-catalyzed dehydration of hexoses, which form a dominant part of lignocellulose . It can also be produced industrially on a modest scale . The high reactivity of the formyl group of 5-HMF is problematic, because it leads to undesired oligomerization reactions . This is usually countered by working in dilute non-aqueous solutions .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The chemical structure of 5-HMF includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

5-HMF can be converted to many high value-added compounds . For example, it can be converted to 2,5-bishydroxymethylfuran (BHMF), which is a prospective monomer for polyesters and self-healing polymers .


Physical And Chemical Properties Analysis

5-HMF has a molar mass of 126.11 g/mol . It is a low melting white solid with a buttery, caramel odor . It has a density of 1.29 g/cm^3 . Its melting point is 30 to 34 °C and its boiling point is 114 to 116 °C .

Scientific Research Applications

Selective Hydrogenation of 5-(Hydroxymethyl)furfural (HMF) to 5-Methylfurfural (MF)

5-Methylfurfural (MF): is a valuable chemical with applications as a food additive and a synthetic intermediate . The selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to MF using H2 as the reducing agent is an attractive but challenging process. Hydrogenation of the C=O bond in HMF is more favorable than C–OH both kinetically and thermodynamically. However, this route has not been fully realized due to selectivity issues.

Researchers have made significant progress by preparing isolated single-atomic catalysts (SACs) , specifically Pt1/Nb2O5-Ov, Pd1/Nb2O5-Ov, and Au1/Nb2O5-Ov. These SACs consist of single metal atoms supported on oxygen-defective Nb2O5 (Nb2O5-Ov). Remarkably, the SACs efficiently catalyze the hydrogenation of HMF to MF with a selectivity of over 99% at complete conversion. In contrast, metal nanocatalysts supported on Nb2O5 exhibit poor selectivity. The unique features of the SACs result from the cooperation of the Nb and Pt sites near the interface in Pt1/Nb2O5-Ov. The Pt atoms activate H2, while the Nb sites activate C–OH in the reaction, paving the way for direct MF production from biomass-derived HMF using H2 as the reductant .

Conversion of Concentrated Aqueous Solutions of 5-HMF to 2,5-Bishydroxymethylfuran (BHMF)

Converting concentrated aqueous solutions of 5-HMF to 2,5-bishydroxymethylfuran (BHMF) represents a novel approach. BHMF is a prospective monomer for polyesters and self-healing polymers. This method addresses challenges posed by concentrated aqueous solutions, which are typically difficult to work with due to solubility issues. BHMF holds promise as a valuable building block for sustainable materials .

Biomass-Derived Platform Chemical: 2,5-Bis (Hydroxymethyl)furan (BHMF)

2,5-Bis (hydroxymethyl)furan (BHMF): is a significant biomass-derived platform chemical. Researchers explore its potential applications in biodegradable materials. Leveraging biomass resources and producing high-value chemicals from BHMF contribute to sustainable development. Further investigations into BHMF’s properties and applications are ongoing .

Mechanism of Action

The mechanism of action of 5-HMF involves the dehydration of reducing sugars . The high reactivity of the formyl group of 5-HMF is problematic, because it leads to undesired oligomerization reactions .

Future Directions

5-HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . Future research could focus on improving the efficiency of 5-HMF production and exploring its potential applications in various industries .

properties

InChI

InChI=1S/C20H34O4/c1-14-4-5-15-17(2,12-21)16(22)6-7-18(15,3)20(14)9-8-19(24-20)10-11-23-13-19/h14-16,21-22H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRJYIFXXDLEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC4(O3)CCOC4)(CCC(C2(C)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol

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